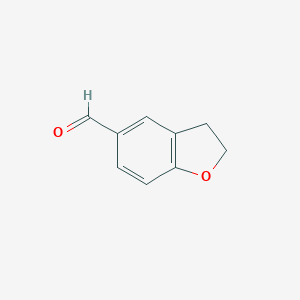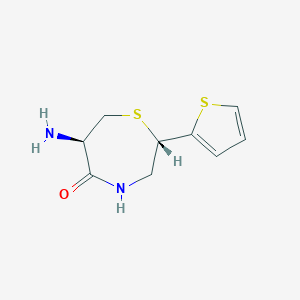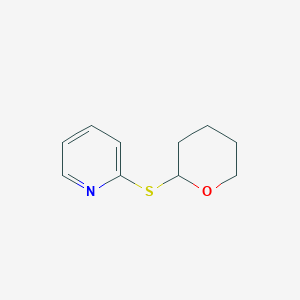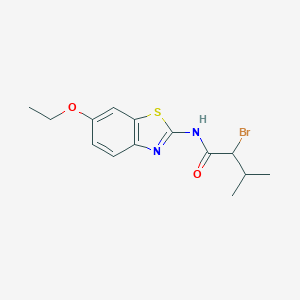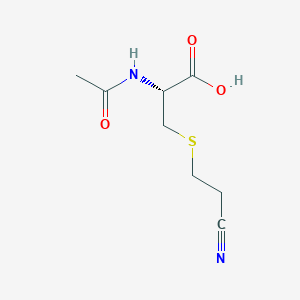![molecular formula C9H10N4S5 B020496 [Methylsulfanyl-[(3-prop-2-enylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl]methylidene]cyanamide CAS No. 109348-97-2](/img/structure/B20496.png)
[Methylsulfanyl-[(3-prop-2-enylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl]methylidene]cyanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Methylsulfanyl-[(3-prop-2-enylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl]methylidene]cyanamide, commonly known as MTSC, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. MTSC is a thiadiazole derivative that exhibits a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.
作用機序
The exact mechanism of action of MTSC is not fully understood, but it is believed to involve the inhibition of key enzymes and metabolic pathways in target cells. In bacteria, MTSC has been shown to inhibit the synthesis of cell wall components, leading to cell death. In fungi, MTSC has been reported to inhibit the synthesis of ergosterol, a key component of the fungal cell membrane, leading to membrane disruption and cell death. In cancer cells, MTSC has been shown to induce apoptosis, or programmed cell death, by activating various signaling pathways.
Biochemical and Physiological Effects:
MTSC has been shown to exhibit a wide range of biochemical and physiological effects in various organisms. In bacteria, MTSC has been reported to inhibit the activity of key enzymes involved in cell wall synthesis, leading to cell death. In fungi, MTSC has been shown to disrupt the fungal cell membrane by inhibiting the synthesis of ergosterol, leading to cell death. In cancer cells, MTSC has been shown to induce apoptosis by activating various signaling pathways. In addition, MTSC has been reported to exhibit anti-inflammatory and antioxidant activities, which may contribute to its therapeutic effects.
実験室実験の利点と制限
MTSC has several advantages for lab experiments, including its broad-spectrum antimicrobial and antifungal activities, its potent anticancer properties, and its relatively low toxicity. However, MTSC also has some limitations, including its relatively low solubility in water, which may limit its use in certain applications.
将来の方向性
There are several future directions for research on MTSC. One area of interest is the development of new synthetic methods for MTSC that are more efficient and environmentally friendly. Another area of interest is the optimization of the biological activities of MTSC through structure-activity relationship studies. In addition, there is a need for further studies on the pharmacokinetics and pharmacodynamics of MTSC in vivo, as well as its potential side effects and toxicity. Finally, there is a need for further studies on the potential applications of MTSC in various fields, including medicine, agriculture, and materials science.
合成法
The synthesis of MTSC involves the reaction of 3-prop-2-enylsulfanyl-1,2,4-thiadiazole-5-carboxylic acid with methyl isothiocyanate in the presence of a base. The resulting product is then treated with hydrogen sulfide gas to give MTSC. This method has been reported to yield high purity and good yields of MTSC.
科学的研究の応用
MTSC has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, MTSC has been shown to exhibit potent antimicrobial and antifungal activities against a wide range of pathogens, including bacteria, fungi, and yeasts. It has also been reported to have anticancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. In agriculture, MTSC has been used as a fungicide and insecticide, showing promising results in controlling plant diseases and pests. In materials science, MTSC has been used as a precursor for the synthesis of novel materials with unique properties.
特性
CAS番号 |
109348-97-2 |
|---|---|
製品名 |
[Methylsulfanyl-[(3-prop-2-enylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl]methylidene]cyanamide |
分子式 |
C9H10N4S5 |
分子量 |
334.5 g/mol |
IUPAC名 |
[methylsulfanyl-[(3-prop-2-enylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl]methylidene]cyanamide |
InChI |
InChI=1S/C9H10N4S5/c1-3-4-15-7-12-9(18-13-7)17-6-16-8(14-2)11-5-10/h3H,1,4,6H2,2H3 |
InChIキー |
IMMLUQGZCUQXFU-UHFFFAOYSA-N |
SMILES |
CSC(=NC#N)SCSC1=NC(=NS1)SCC=C |
正規SMILES |
CSC(=NC#N)SCSC1=NC(=NS1)SCC=C |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-[(4-fluorophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanamide](/img/structure/B20417.png)
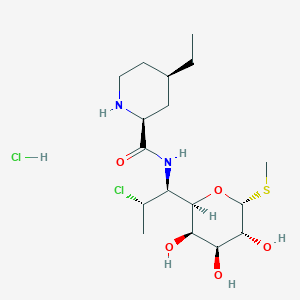
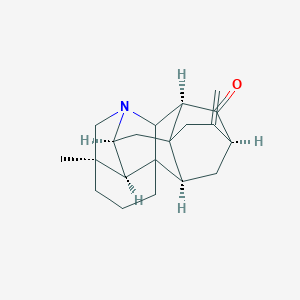
![2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B20422.png)
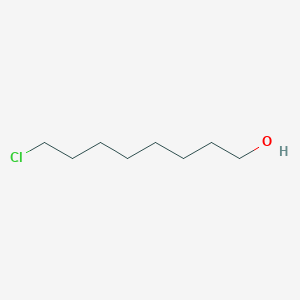
![(S,S)-2,8-Diazabicyclo[4,3,0]nonane](/img/structure/B20426.png)
